![molecular formula C24H24N2O3S B2707798 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954613-05-9](/img/structure/B2707798.png)
3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Description
The compound is a derivative of propanamide . Propanamide is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, propanamide can be prepared by the condensation reaction between urea and propanoic acid .Scientific Research Applications
Antibacterial Activity
The compound’s unique structure, combining a phenylsulfonyl group with a tetrahydroisoquinoline core, has been investigated for its antibacterial potential. Specifically, two derivatives—3-phenyl-N-(2-phenylethoxy)propanamide (BS-THQ) and its analogue 4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH₂ BS-THQ)—have shown bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Transmission electron microscopy revealed disrupted bacterial membrane architecture upon treatment with these compounds .
Reactive Oxygen Species (ROS) Modulation
BS-THQ demonstrated an increase in ROS levels in treated bacterial strains compared to the control. This suggests that the compound may influence oxidative stress pathways, potentially contributing to its antibacterial effects. Investigating ROS modulation could lead to novel therapeutic strategies .
Anti-Inflammatory Properties
Given the role of ROS in inflammation, further exploration of BS-THQ’s anti-inflammatory potential is warranted. It may impact inflammatory disorders associated with dysregulated NLRP3 inflammasome activation .
Medicinal Chemistry
The compound’s structural features make it an interesting candidate for drug development. Researchers are exploring modifications to enhance its pharmacological properties, including solubility, stability, and bioavailability .
Materials Science
BS derivatives, including this compound, are relevant in materials science due to their unique properties. Investigating their behavior in various matrices and applications could lead to innovative materials with tailored characteristics .
Neutrophil Elastase Inhibition
In the context of treating Acute Respiratory Distress Syndrome (ARDS), benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of human neutrophil elastase (hNE). Compound 4f, a derivative, showed moderate inhibitory activity .
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(14-11-19-7-3-1-4-8-19)25-22-13-12-20-15-16-26(18-21(20)17-22)30(28,29)23-9-5-2-6-10-23/h1-10,12-13,17H,11,14-16,18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKBMOIHJFRSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide |
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